molecular formula C15H13NO3 B7509843 N-dibenzofuran-2-yl-2-methoxyacetamide

N-dibenzofuran-2-yl-2-methoxyacetamide

Cat. No. B7509843
M. Wt: 255.27 g/mol
InChI Key: MVGFECWVUFIABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzofuran-2-yl-2-methoxyacetamide, also known as DBFMA, is a synthetic compound that has been found to have potential applications in scientific research. This molecule belongs to the class of benzofurans, which are organic compounds that contain a fused benzene and furan ring structure. DBFMA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In

Scientific Research Applications

N-dibenzofuran-2-yl-2-methoxyacetamide has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-dibenzofuran-2-yl-2-methoxyacetamide has also been investigated for its potential use as a ligand in the synthesis of metal complexes. Additionally, N-dibenzofuran-2-yl-2-methoxyacetamide has been studied for its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of N-dibenzofuran-2-yl-2-methoxyacetamide is not fully understood. However, it has been suggested that N-dibenzofuran-2-yl-2-methoxyacetamide may act as a chelator for metal ions such as copper and zinc. This chelation may result in changes in the fluorescence properties of N-dibenzofuran-2-yl-2-methoxyacetamide, which can be used for the detection of these metal ions.
Biochemical and physiological effects:
The biochemical and physiological effects of N-dibenzofuran-2-yl-2-methoxyacetamide have been studied in vitro and in vivo. In vitro studies have shown that N-dibenzofuran-2-yl-2-methoxyacetamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that N-dibenzofuran-2-yl-2-methoxyacetamide can reduce oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-dibenzofuran-2-yl-2-methoxyacetamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, N-dibenzofuran-2-yl-2-methoxyacetamide has been found to be relatively stable and easy to synthesize. However, one limitation of using N-dibenzofuran-2-yl-2-methoxyacetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-dibenzofuran-2-yl-2-methoxyacetamide for use in humans.

Future Directions

There are several future directions for research on N-dibenzofuran-2-yl-2-methoxyacetamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a ligand in the synthesis of metal complexes. Additionally, further studies are needed to determine the safety and efficacy of N-dibenzofuran-2-yl-2-methoxyacetamide for use as a pharmaceutical intermediate.

Synthesis Methods

N-dibenzofuran-2-yl-2-methoxyacetamide can be synthesized through various methods. One such method involves the reaction of 2-methoxyacetyl chloride with dibenzofuran in the presence of a base such as pyridine. The resulting product is then treated with ammonia to obtain N-dibenzofuran-2-yl-2-methoxyacetamide. Another method involves the reaction of 2-methoxyacetic acid with dibenzofuran in the presence of a dehydrating agent such as thionyl chloride, followed by treatment with ammonia to obtain N-dibenzofuran-2-yl-2-methoxyacetamide.

properties

IUPAC Name

N-dibenzofuran-2-yl-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-9-15(17)16-10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGFECWVUFIABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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